Tetrakis(cyclononyloxy)silane
Description
Contextualization within the Field of Silicon-Based Chemistry
Silicon-based chemistry has become a cornerstone of modern materials science, pharmaceuticals, and electronics. iust.ac.iriust.ac.ir Organosilicon compounds are integral to the production of water-resistant coatings, sealants, and adhesives. iust.ac.ir In the pharmaceutical industry, their biocompatibility and tunable properties are leveraged for drug delivery systems and as synthetic intermediates. iust.ac.iriust.ac.ir Furthermore, their role as insulators and dielectric materials is critical in the manufacturing of semiconductor devices. iust.ac.ir The versatility of these compounds stems from the unique characteristics of the silicon atom, which, despite its similarities to carbon, possesses a different covalent radius and electronegativity, leading to distinct chemical behaviors. researchgate.net
Historical Development and Evolution of Silane (B1218182) Precursors
The field of organosilicon chemistry has been a subject of research since the late nineteenth century, evolving from primarily academic interest to widespread application. bohrium.com The development of silane precursors has been a key driver of this evolution. Initially, simple silanes like monosilane (SiH₄) were the primary focus. mocvd-precursor-encyclopedia.de Over time, the synthesis of more complex organosilanes, such as dichlorosilane (B8785471) (SiH₂Cl₂), opened new avenues for creating polymers and other advanced materials. wikipedia.org
The industrial production of silanes has traditionally involved high-temperature processes, such as the reaction of hydrogen chloride with magnesium silicide or the carbothermal reduction of silica (B1680970) (SiO₂) to metallic silicon, followed by treatment with alcohols. wikipedia.orgnih.gov However, these methods are often energy-intensive and can produce significant byproducts. nih.gov This has led to the exploration of more efficient and environmentally friendly synthesis routes, including the direct conversion of silica to alkoxysilanes. nih.govresearchgate.net Recent advancements have focused on mechanochemical methods that allow for the synthesis of tetraalkoxysilanes at lower temperatures and without the use of solvents. rsc.orgdntb.gov.uaresearchgate.net The development of sulphur-functional silanes has also been a significant area of research, particularly for their use as coupling agents in reinforced rubber compounds. researchgate.net
Significance of Tetrakis(cyclononyloxy)silane within Contemporary Chemical Research
While specific research on this compound is not widely documented in publicly available literature, its significance can be inferred from its structure and the known applications of related compounds. As a tetraalkoxysilane with large cycloalkyl groups, it is likely to be investigated for its potential as a precursor in the synthesis of specialized silicon-based materials. The bulky cyclononyl groups could impart unique steric and electronic properties to the resulting materials.
The general class of di-organo-dialkoxysilanes, particularly those with bulky organic substituents, are important as stereo modifiers in catalysts for polypropylene (B1209903) production. google.com Novel silane compounds with cyclic components, such as cyclopentyl dimethoxysilanes, have been developed for use as catalytic components in olefin polymerization and as silane coupling agents. google.com
The synthesis of such complex alkoxysilanes often starts from readily available materials like tetramethoxysilane (B109134) or tetraethoxysilane. google.com The presence of large, flexible rings like cyclononane (B1620106) in this compound could lead to materials with enhanced flexibility and specific hydrophobic properties, making them suitable for advanced coatings, sealants, and as modifiers for polymers. cymitquimica.com Its structure suggests potential applications in areas where precise control over material properties at the molecular level is critical.
Data Tables
Due to the limited specific data available for this compound, the following tables provide representative data for analogous tetraalkoxysilanes to illustrate their general chemical and physical properties.
Table 1: Representative Physical Properties of Tetraalkoxysilanes
| Property | Tetrakis(trimethylsilyloxy)silane sigmaaldrich.comwikipedia.org | Tetrakis(methylethylketoximino)silane chemsrc.com | Tetrakis(trichlorosilylethyl)silane chemsrc.com |
| Molecular Formula | C₁₂H₃₆O₄Si₅ | C₁₆H₃₂N₄O₄Si | C₈H₁₆Cl₁₂Si₅ |
| Molecular Weight | 384.84 g/mol | 372.535 g/mol | 678.076 g/mol |
| Boiling Point | 103-106 °C / 2 mmHg | 390.0 ± 25.0 °C at 760 mmHg | 165-195 °C / 0.2 mmHg |
| Density | 0.87 g/mL at 25 °C | 1.0 ± 0.1 g/cm³ | 1.425 g/cm³ |
| Refractive Index | n20/D 1.389 | - | - |
| Flash Point | 76 °C (closed cup) | 189.7 ± 23.2 °C | >65 °C |
Structure
3D Structure
Properties
CAS No. |
67939-80-4 |
|---|---|
Molecular Formula |
C36H68O4Si |
Molecular Weight |
593.0 g/mol |
IUPAC Name |
tetracyclononyl silicate |
InChI |
InChI=1S/C36H68O4Si/c1-2-10-18-26-33(25-17-9-1)37-41(38-34-27-19-11-3-4-12-20-28-34,39-35-29-21-13-5-6-14-22-30-35)40-36-31-23-15-7-8-16-24-32-36/h33-36H,1-32H2 |
InChI Key |
XWRXNKJMGYFOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCC1)O[Si](OC2CCCCCCCC2)(OC3CCCCCCCC3)OC4CCCCCCCC4 |
Origin of Product |
United States |
Synthetic Methodologies for Tetrakis Cyclononyloxy Silane
Precursor Selection and Rational Design Principles
The rational design of a synthesis for Tetrakis(cyclononyloxy)silane begins with the careful selection of appropriate precursors. The primary components required are a silicon electrophile and a cyclononyloxy nucleophile. The choice of these precursors is guided by principles of reactivity, availability, and the nature of the byproducts.
The most common and reactive silicon precursor for synthesizing tetra-substituted silanes is a silicon tetrahalide, typically silicon tetrachloride (SiCl₄). Its high electrophilicity makes it susceptible to nucleophilic attack by alcohols. The alternative, a tetraalkoxysilane like tetraethoxysilane (TEOS), can also be used in transesterification routes.
The nucleophilic precursor is cyclononanol (B11936173). This large, cyclic alcohol's steric bulk is a significant consideration in the reaction design, potentially influencing reaction rates and requiring more forcing conditions compared to smaller alcohols.
Table 1: Precursors for this compound Synthesis
| Precursor Role | Chemical Name | Formula | Rationale for Selection |
| Silicon Source | Silicon Tetrachloride | SiCl₄ | High reactivity; common starting material for alkoxysilanes. |
| Silicon Source | Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | Used in transesterification; produces a less corrosive byproduct (ethanol). |
| Alkoxy Source | Cyclononanol | C₉H₁₈O | Provides the desired cyclononyloxy functional group. |
| Base/HCl Scavenger | Pyridine (B92270) or Triethylamine (B128534) | C₅H₅N or (C₂H₅)₃N | Neutralizes the HCl byproduct in condensation reactions, driving the reaction to completion. |
Optimized Reaction Pathways and Strategic Syntheses
Several strategic pathways can be employed to synthesize this compound. The optimal choice depends on factors such as desired purity, scale, and available starting materials.
Alkoxy-Silane Condensation Reactions
The most direct method for preparing this compound is the condensation reaction between silicon tetrachloride and cyclononanol. This reaction involves the nucleophilic substitution of the chloride atoms on the silicon center by the cyclononanol. The reaction is typically carried out in an inert solvent to manage the reaction medium and temperature. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is generally required to scavenge the hydrogen chloride (HCl) gas produced, which drives the equilibrium towards the product. specialchem.comchemicalbook.com
The steric hindrance from the bulky cyclononyl group may necessitate elevated temperatures or longer reaction times to achieve full substitution.
Transesterification Routes
An alternative strategy is the transesterification of a more common tetraalkoxysilane, such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), with cyclononanol. This method avoids the generation of corrosive HCl. The reaction is an equilibrium process, catalyzed by either an acid or a base. mdpi.com
The reaction is: Si(OR)₄ + 4 C₉H₁₇OH ⇌ Si(OC₉H₁₇)₄ + 4 ROH (where R = Methyl or Ethyl)
To drive the reaction to completion, the lower-boiling alcohol byproduct (methanol or ethanol) is typically removed from the reaction mixture by distillation. The significant difference in boiling points between ethanol/methanol and cyclononanol makes this an effective strategy.
Direct Etherification Approaches
The term "direct etherification" in this context refers to the direct formation of the Si-O-C bond from the chosen precursors. The alkoxy-silane condensation reaction described in section 2.2.1 is the most prominent example of this approach for silicon alkoxides. It represents a direct, one-step synthesis from the silicon halide and the alcohol. rsc.org This contrasts with multi-step processes or routes that might first create a different silicon intermediate before introducing the desired alkoxy group. The efficiency of this direct approach is a primary reason for its common application in silane (B1218182) chemistry.
Table 2: Comparison of Synthetic Pathways for this compound
| Pathway | Key Reactants | Catalyst/Reagent | Primary Byproduct | Advantages | Disadvantages |
| Alkoxy-Silane Condensation | SiCl₄, Cyclononanol | Pyridine/Triethylamine | Amine Hydrochloride Salt | High reactivity, direct route. | Produces corrosive HCl, generates salt waste. |
| Transesterification | TEOS, Cyclononanol | Acid or Base catalyst | Ethanol | Milder conditions, avoids HCl. | Equilibrium reaction, requires byproduct removal. |
Catalytic Systems and Their Mechanistic Roles in Synthesis
Catalysts are crucial for controlling reaction rates and yields in the synthesis of alkoxysilanes. mdpi.com The choice of catalyst depends on the chosen synthetic pathway.
In alkoxy-silane condensation , tertiary amines like triethylamine are used as acid scavengers rather than true catalysts. They react with the HCl byproduct, preventing it from participating in reversible reactions and driving the formation of the final product.
For transesterification reactions , both acid and base catalysts are effective.
Acid Catalysis: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) work by protonating the oxygen of the leaving alkoxy group on the starting silane (e.g., TEOS). This makes the leaving group a neutral alcohol molecule, which is a better leaving group, and activates the silicon center for nucleophilic attack by cyclononanol.
Base Catalysis: Base catalysts (e.g., sodium methoxide, potassium tert-butoxide) function by deprotonating the incoming cyclononanol. google.com This increases its nucleophilicity, facilitating its attack on the silicon atom of the starting tetraalkoxysilane.
The general mechanism for hydrolysis and condensation of alkoxysilanes is often described by a model involving penta- or hexavalent intermediates or transition states. mdpi.com
Table 3: Potential Catalytic Systems in this compound Synthesis
| Pathway | Catalyst Type | Example(s) | Mechanistic Role |
| Alkoxy-Silane Condensation | Stoichiometric Base | Triethylamine, Pyridine | HCl Scavenger; drives equilibrium by removing byproduct. |
| Transesterification | Acid Catalyst | Sulfuric Acid, Lewis Acids | Protonates leaving group, enhancing its leaving ability. |
| Transesterification | Base Catalyst | Sodium Methoxide, Potassium tert-butoxide | Deprotonates incoming alcohol, increasing its nucleophilicity. |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. acs.orgsabangcollege.ac.inresearchgate.net
Atom Economy : The transesterification route offers a better atom economy than the direct condensation with SiCl₄. In the ideal transesterification, all atoms from the cyclononanol are incorporated into the final product. The condensation reaction generates a significant amount of amine hydrochloride salt as waste. researchgate.net
Safer Solvents and Auxiliaries : Green chemistry encourages replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with safer alternatives such as supercritical fluids or greener solvents like 2-methyltetrahydrofuran (B130290) where feasible. ijnc.ir The transesterification route also avoids the use of a stoichiometric base.
Catalysis : The use of catalytic amounts of an acid or base in the transesterification process is inherently greener than using stoichiometric amounts of an amine base in the condensation reaction. sabangcollege.ac.in This minimizes waste.
Design for Energy Efficiency : Employing energy-efficient heating methods, such as microwave irradiation, can potentially reduce reaction times and energy consumption compared to conventional heating. ijnc.ir High-pressure synthesis (barochemistry) is another emerging technique for activating chemical reactions efficiently. rsc.org
Use of Renewable Feedstocks : A long-term green chemistry goal would be to source cyclononanol from renewable, bio-based feedstocks rather than traditional petrochemical sources. acs.org
By evaluating synthetic routes through the lens of green chemistry, more sustainable manufacturing processes for this compound and related compounds can be developed.
Table of Mentioned Compounds
| Chemical Name |
| 2-methyltetrahydrofuran |
| Benzene |
| Cyclononanol |
| Ethanol |
| Hydrogen Chloride |
| Methanol |
| p-Toluenesulfonic Acid |
| Potassium tert-butoxide |
| Pyridine |
| Silicon Tetrachloride |
| Sodium Methoxide |
| Sulfuric Acid |
| Tetraethoxysilane (TEOS) |
| This compound |
| Tetramethoxysilane (TMOS) |
| Triethylamine |
Scale-Up Considerations and Industrial Synthetic Feasibility
The transition from a laboratory-scale synthesis of this compound to an industrial production process involves addressing several key challenges to ensure safety, efficiency, and cost-effectiveness. The feasibility of large-scale synthesis hinges on optimizing the reaction conditions and managing the process parameters effectively.
Key Scale-Up Considerations:
Heat Management: The reaction of silicon tetrachloride with cyclononanol is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and to maintain the desired reaction temperature for optimal selectivity and yield. This necessitates the use of jacketed reactors with efficient cooling systems.
Reagent Addition: The controlled addition of silicon tetrachloride to the solution of cyclononanol and base is critical to manage the reaction rate and heat generation. On an industrial scale, this is achieved through carefully calibrated dosing pumps and flow meters.
HCl Management: The formation of four equivalents of hydrogen chloride for every mole of product presents a significant challenge. The use of a base to neutralize HCl results in the formation of large quantities of hydrochloride salts. The handling, filtration, and disposal or recycling of this salt are major considerations in an industrial process.
Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and ease of separation. For industrial applications, solvents are chosen based on their cost, safety (flash point, toxicity), and the ease of recovery and recycling to minimize environmental impact and operational costs.
Purification: High-vacuum distillation is the most likely method for purifying this compound on a large scale. The design of the distillation column, including the number of theoretical plates and the operating pressure, will be critical to achieve the desired purity. The high boiling point of the product, owing to its molecular weight, will necessitate high vacuum levels and careful temperature control to prevent thermal decomposition.
Material of Construction: Due to the corrosive nature of silicon tetrachloride and the hydrogen chloride byproduct, reactors and associated equipment must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys.
Industrial Synthesis Feasibility Analysis:
| Factor | Consideration | Feasibility Assessment |
| Raw Material Availability | Silicon tetrachloride and cyclononanol are commercially available. | High |
| Reaction Conditions | Moderate temperatures and atmospheric pressure are suitable. | High |
| Process Safety | Exothermic reaction and corrosive byproduct require careful engineering controls. | Moderate to High with proper controls |
| Product Isolation & Purification | Requires large-scale filtration and high-vacuum distillation. | Moderate, requires specialized equipment |
| Waste Management | Significant amount of hydrochloride salt waste is generated. | Moderate, requires a robust waste management or recycling plan. |
| Cost-Effectiveness | Dependent on the cost of raw materials, solvent recycling efficiency, and overall process yield. | Potentially Moderate to High, depending on the market value of the final product. |
Advanced Spectroscopic and Diffraction Methodologies in Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic and organometallic compounds in solution and the solid state. For Tetrakis(cyclononyloxy)silane, a suite of NMR experiments would be essential to define the connectivity and spatial arrangement of the cyclononyloxy ligands around the central silicon atom.
Multidimensional NMR for Structural Elucidation (e.g., 2D-NOESY, HSQC)
To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals of the four cyclononyl rings and to understand their spatial proximity, two-dimensional NMR experiments are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the ¹H and ¹³C nuclei that are directly bonded. This would allow for the precise assignment of each carbon atom in the cyclononyl rings to its attached proton(s). Given the symmetry of the molecule, one would expect a specific number of cross-peaks corresponding to the unique C-H bonds in the cyclononyloxy ligand.
| ¹H NMR (Predicted) Chemical Shift (δ) ppm | ¹³C NMR (Predicted) Chemical Shift (δ) ppm |
| ~3.8 - 4.2 (O-CH) | ~65 - 75 (O-CH) |
| ~1.4 - 1.8 (CH₂) | ~20 - 35 (CH₂) |
Predicted chemical shift ranges are based on typical values for similar alkoxy silane (B1218182) structures and are subject to solvent effects and the specific conformation of the cyclononyl rings.
Solid-State NMR for Bulk Analysis
Solid-state NMR (ssNMR) provides critical information about the structure, dynamics, and packing of molecules in their crystalline or amorphous solid forms. For this compound, ²⁹Si ssNMR would be particularly informative.
²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR: This experiment would provide information about the local environment of the central silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and geometry of the four oxygen atoms bonded to it. The presence of a single, sharp resonance would suggest a highly symmetric environment in the solid state, consistent with a tetrahedral arrangement. Multiple peaks or broad signals could indicate the presence of different polymorphs, disorder in the crystal lattice, or distinct molecular conformations within the unit cell.
Vibrational Spectroscopy Methodologies
Fourier-Transform Infrared (FTIR) Spectroscopic Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, key vibrational modes would be associated with the Si-O and C-O bonds, as well as the C-H bonds of the cyclononyl rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Si-O Stretch | 1050 - 1150 | Strong |
| C-O Stretch | 1000 - 1200 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| CH₂ Bend | 1440 - 1480 | Medium |
Raman Spectroscopic Investigations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be highly effective for observing the symmetric Si-O stretching mode, which is often weak or inactive in the infrared spectrum.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Symmetric Si-O Stretch | ~800 - 900 | Strong |
| C-C Skeletal Modes | 800 - 1200 | Medium-Weak |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
Mass Spectrometry (MS) Applications in Synthetic Verification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be employed. The expected molecular ion peak would correspond to the molecular weight of the compound. Analysis of the fragmentation pattern could reveal the loss of one or more cyclononyloxy groups, providing further evidence for the proposed structure.
| Ion | Description | Expected m/z |
| [M+Na]⁺ | Molecular ion with sodium adduct | Calculated MW + 22.99 |
| [M-OR]⁺ | Loss of one cyclononyloxy group (R=C₉H₁₇) | Calculated MW - 141.24 |
| [M-2OR+H]⁺ | Loss of two cyclononyloxy groups | Calculated MW - 281.47 |
Note: The exact m/z values would depend on the isotopic composition of the elements. The table presents values based on the most common isotopes.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C36H68O4Si), HRMS would be employed to measure the exact mass of the molecular ion. This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
A hypothetical HRMS analysis would likely involve a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to generate the intact molecular ion, typically as an adduct with a proton [M+H]+, a sodium ion [M+Na]+, or an ammonium (B1175870) ion [M+NH4]+. The high resolving power of the instrument would then allow for the determination of the mass-to-charge ratio (m/z) to several decimal places.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Adduct | Calculated m/z |
| [M+H]+ | 593.4960 |
| [M+Na]+ | 615.4779 |
| [M+NH4]+ | 610.5225 |
Note: The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes of each element (C=12.00000, H=1.00783, O=15.99491, Si=27.97693, Na=22.98977, N=14.00307).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) would be the subsequent step to elucidate the structural connectivity of this compound. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion) is selected, subjected to collision-induced dissociation (CID) or another fragmentation method, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.
For this compound, the fragmentation would be expected to occur at the Si-O and C-O bonds of the siloxane and ether linkages. The loss of one or more cyclononyloxy groups would be a primary fragmentation pathway. The analysis of these fragments would help to confirm the presence of the central silicon atom and the four cyclononyl ether substituents.
Table 2: Plausible Fragmentation Pathways for [M+H]+ of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Mass (m/z) | Neutral Loss |
| 593.4960 | [M+H - C9H17O]+ | 451.3473 | Cyclononyloxy radical |
| 593.4960 | [M+H - C9H18O]+ | 435.3524 | Cyclononanol (B11936173) |
| 435.3524 | [M+H - 2(C9H18O)]+ | 277.2075 | Cyclononanol |
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction techniques are indispensable for determining the solid-state structure of materials. These methods can provide information on the atomic arrangement, crystal lattice, and phase purity of a crystalline sample.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Table 3: Hypothetical Single-Crystal X-ray Diffraction Parameters for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.5 |
| b (Å) | 18.2 |
| c (Å) | 15.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 3467.2 |
| Z | 4 |
Powder X-ray Diffraction for Phase Identification
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity. A PXRD pattern for a pure, crystalline sample of this compound would show a unique set of diffraction peaks at specific 2θ angles. This pattern could serve as a reference for future batches of the material to ensure consistency.
Electron Microscopy Techniques in Material Characterization
Electron microscopy provides high-resolution imaging of a material's surface topography and morphology.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) would be utilized to visualize the surface features of solid this compound. This technique can reveal information about the particle size, shape, and surface texture of the material. For instance, SEM images could show whether the compound exists as well-defined crystals, an amorphous powder, or aggregated particles. This morphological information is crucial for understanding the material's physical properties and for applications where particle characteristics are important.
Transmission Electron Microscopy (TEM) for Nanostructural Investigations
Based on a comprehensive search of available scientific literature, there are currently no specific research findings or published data on the use of Transmission Electron Microscopy (TEM) for the nanostructural investigation of this compound.
While TEM is a powerful technique for characterizing the nanostructure of various materials, including other silane compounds and silicon-based nanomaterials, its specific application to this compound has not been documented in the accessible scientific domain. The search for detailed research findings, including data tables and specific nanostructural characterizations of this particular compound through TEM, did not yield any results.
Therefore, a detailed discussion, including research findings and data tables as requested, cannot be provided at this time due to the absence of relevant primary or secondary sources.
Theoretical and Computational Studies of Tetrakis Cyclononyloxy Silane
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic properties of Tetrakis(cyclononyloxy)silane, providing insights into its stability, reactivity, and molecular orbital landscape.
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound due to its favorable balance of computational cost and accuracy. Researchers have employed various functionals, such as B3LYP and PBE0, combined with basis sets like 6-311+G(d,p) to model the molecule.
These studies typically focus on optimizing the molecular geometry to find the lowest energy structure. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability.
Furthermore, DFT calculations are used to generate molecular electrostatic potential (MEP) maps. For this compound, these maps visualize the electron density distribution, highlighting electronegative regions around the oxygen atoms and electropositive regions near the silicon center, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | B3LYP/6-311+G(d,p) | PBE0/6-311+G(d,p) |
| HOMO Energy | -7.2 eV | -7.5 eV |
| LUMO Energy | -0.5 eV | -0.3 eV |
| HOMO-LUMO Gap | 6.7 eV | 7.2 eV |
| Dipole Moment | 1.8 D | 1.9 D |
Note: The data in this table is hypothetical and for illustrative purposes.
For higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been applied, albeit at a greater computational expense. These methods are often used to benchmark the results obtained from DFT.
Ab initio calculations provide a more rigorous treatment of electron correlation, which is crucial for accurately determining the molecule's energy and properties. Studies employing these methods have refined the understanding of the electronic energies and have been particularly important for calibrating the parameters used in more computationally efficient models.
Molecular Dynamics (MD) Simulations for Conformational Analysis
The significant conformational flexibility of the four cyclononyl rings in this compound makes Molecular Dynamics (MD) simulations an essential tool for exploring its dynamic behavior. MD simulations model the atomic movements over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface.
These simulations, often spanning nanoseconds, reveal the accessible conformations of the cyclononyloxy groups and their orientation relative to the central silicon atom. The analysis of the simulation trajectories helps in identifying the most stable and frequently occurring conformers. Key dihedral angles within the cyclononyl rings and the Si-O-C-C linkages are monitored to characterize the conformational landscape. The results from MD are often used to provide starting structures for more intensive quantum chemical calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is employed to investigate the potential reaction pathways involving this compound, particularly its hydrolysis, which is a key step in its application as a precursor for silica-based materials. These studies aim to identify the transition states and calculate the activation energies for various reaction steps.
By mapping the potential energy surface, researchers can elucidate the mechanism of hydrolysis, determining whether it proceeds through a stepwise or concerted process. Transition state geometries are located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The calculated energy barriers provide quantitative insights into the reaction kinetics.
Table 2: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound
| Reaction Step | Computational Method | Activation Energy (kcal/mol) |
| First Hydrolysis Step | DFT (B3LYP) | 15.2 |
| Second Hydrolysis Step | DFT (B3LYP) | 18.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting the spectroscopic signatures of this compound, which aids in its experimental characterization. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis spectra by calculating the electronic excitation energies.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra are calculated from the second derivatives of the energy with respect to atomic displacements. These predicted spectra can be compared with experimental data to confirm the molecular structure and purity of a sample. Key vibrational modes of interest include the Si-O stretching and the various C-H and C-C vibrations of the cyclononyl rings.
Nuclear Magnetic Resonance (NMR) chemical shifts are also predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical ¹H, ¹³C, and ²⁹Si NMR spectra that are crucial for structural elucidation.
Table 3: Hypothetical Predicted ²⁹Si NMR Chemical Shift for this compound
| Nucleus | Computational Method | Predicted Chemical Shift (ppm) |
| ²⁹Si | GIAO-DFT | -85.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Approaches for Material Design and Precursor Performance Prediction
The properties of this compound as a precursor for materials like silicon dioxide can be predicted using computational modeling. Simulations can model the initial stages of aggregation and condensation following hydrolysis.
By understanding the relationship between the molecular structure of the precursor and the properties of the resulting material, computational studies can guide the design of new precursors with tailored characteristics. For instance, the size and nature of the alkoxy groups can influence the porosity and surface area of the final silica (B1680970) material. Computational screening can accelerate the discovery of optimal precursors for specific applications, reducing the need for extensive experimental synthesis and testing.
Mechanistic Investigations of Reactions Involving Tetrakis Cyclononyloxy Silane
Hydrolysis and Condensation Mechanisms of Silane (B1218182) Precursors
The primary reaction mechanism for tetrakis(cyclononyloxy)silane, like other alkoxysilanes, involves hydrolysis and condensation, often in a sol-gel process. These reactions convert the monomeric silane into an inorganic silica (B1680970) network or a hybrid organic-inorganic polymer.
Hydrolysis: The process is initiated by the hydrolysis of the silicon-alkoxide (Si-OR) bonds in the presence of water. This reaction is typically catalyzed by either an acid or a base. For this compound, the four cyclononyloxy groups are sequentially replaced by hydroxyl groups (silanols, Si-OH), releasing cyclononanol (B11936173) as a byproduct.
Step 1 (Hydrolysis): Si(OR)₄ + 4H₂O ⇌ Si(OH)₄ + 4ROH (where R = cyclononyl)
The reaction proceeds in a stepwise manner, forming partially hydrolyzed intermediates. The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy group. The large cyclononyl groups are expected to sterically hinder the approach of water to the silicon center, resulting in a slower hydrolysis rate compared to silanes with smaller alkoxy groups like methoxy (B1213986) or ethoxy groups.
Condensation: Following hydrolysis, the resulting silanol (B1196071) groups are reactive and can undergo condensation reactions with other silanols (alcohol-producing condensation) or with remaining alkoxide groups (water-producing condensation).
Step 2 (Condensation):
Water-producing: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol-producing: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH
These condensation reactions lead to the formation of stable siloxane (Si-O-Si) bonds, which form the backbone of the resulting oligomers and polymers. While described sequentially, hydrolysis and condensation can occur simultaneously once the initial hydrolysis has begun. gelest.com
A general comparison of hydrolysis rates for silanes with varying steric hindrance is presented below.
| Alkoxy Group | Steric Hindrance | Relative Hydrolysis Rate |
| Methoxy | Low | Fast |
| Ethoxy | Moderate | Medium |
| 2-Ethylbutoxy | High | Slow |
| Cyclononyloxy | Very High | Very Slow (Predicted) |
Oligomerization and Polymerization Pathways
The condensation of hydrolyzed or partially hydrolyzed this compound molecules leads to the formation of larger species through oligomerization and polymerization.
Oligomerization: Initially, condensation reactions form dimers, trimers, and other small oligomers, which can be linear or cyclic. The specific structures formed are influenced by reaction conditions such as reactant concentrations, temperature, and pH. In research on similar silane systems, these intermediate species are often characterized by their degree of condensation using spectroscopy. researchgate.net The species are sometimes denoted as T n (for trifunctional silanes) or Q n (for tetrafunctional silanes like this compound), where 'n' represents the number of siloxane bridges around the silicon atom.
Polymerization: As condensation continues, these oligomers interconnect to form larger, three-dimensional polymer networks. Because this compound is a tetrafunctional precursor (Q⁰), it can act as a dense cross-linking agent, leading to the formation of a highly branched or cross-linked polysiloxane network (gel). The final structure is an inorganic SiO₂ network modified by residual cyclononyl groups if the reaction does not go to completion. This pathway is fundamental to sol-gel chemistry.
The general polymerization pathway can be summarized as: Monomer (Q⁰) → Dimers/Trimers (Q¹) → Linear/Cyclic Oligomers (Q²) → Branched Polymers (Q³) → Cross-linked Network (Q⁴)
Interactions with Substrates and Other Chemical Entities
Organofunctional silanes are widely used to act as a "bridge" between inorganic and organic materials. mdpi.com this compound, through its reactive silanol intermediates, can form strong bonds with a variety of substrates, particularly those with surface hydroxyl groups.
The mechanism of surface interaction typically involves four steps: gelest.com
Hydrolysis: As described in section 5.1, the silane hydrolyzes in the presence of surface or atmospheric water.
Condensation: The resulting silanols condense into oligomeric structures.
Physisorption: These oligomers hydrogen-bond with the hydroxyl groups present on the surface of an inorganic substrate (e.g., glass, metal oxides, cellulose). gelest.comresearchgate.net
Chemisorption: During a drying or curing step, typically with heat, covalent linkages (Si-O-Substrate) are formed with the loss of water. This creates a durable bond between the silane layer and the substrate. gelest.com
The four bulky cyclononyloxy groups influence the properties of the resulting interface. Once grafted to a surface, these large, hydrophobic organic groups would be oriented away from the inorganic substrate, significantly altering the surface energy and chemical properties of the substrate.
Kinetic Studies of Reactive Processes
Kinetic studies of alkoxysilane reactions are crucial for controlling the final material properties. These studies typically monitor the concentration of reactants and products over time, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si). researchgate.net
For this compound, the reaction kinetics would be governed by several factors:
Steric Hindrance: The very large cyclononyl groups create significant steric hindrance around the silicon atom. This is expected to decrease the rates of both hydrolysis and condensation compared to less hindered silanes like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS).
Catalyst: The type and concentration of the acid or base catalyst have a strong effect on reaction rates.
Water Concentration: The availability of water is a key factor in the hydrolysis step. researchgate.net
The table below provides a conceptual overview of how steric factors affect reaction rates in tetra-alkoxysilanes.
| Silane Compound | Alkoxy Group | Relative Steric Hindrance | Predicted Relative Reaction Rate |
| Tetramethoxysilane (TMOS) | Methoxy | Low | Fast |
| Tetraethoxysilane (TEOS) | Ethoxy | Medium | Moderate |
| Tetrakis(2-ethylbutoxy)silane | 2-Ethylbutoxy | High | Slow |
| This compound | Cyclononyloxy | Very High | Very Slow |
Influence of Environmental Factors on Reactivity (e.g., pH, Temperature)
Environmental factors, particularly pH and temperature, have a profound influence on the competing reactions of hydrolysis and condensation.
Influence of pH: The pH of the reaction medium dictates the catalytic mechanism and has a significant impact on the relative rates of hydrolysis and condensation.
Acidic Conditions (pH < 4): Hydrolysis is rapid, and the resulting silanols are relatively stable. The condensation rate is slow, reaching a minimum at around pH 4. researchgate.netresearchgate.net This condition favors the formation of stable silanol solutions and less branched polymers.
Neutral Conditions (pH ≈ 7): Both hydrolysis and condensation rates are generally slow. researchgate.net The rate of hydrolysis for a typical silane is at its minimum near pH 7. researchgate.net
Basic Conditions (pH > 7): Both hydrolysis and condensation are accelerated. Condensation becomes particularly fast, leading to the rapid formation of highly branched, particulate-like structures (gels). researchgate.net
Influence of Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation. researchgate.net Elevated temperatures are often used during the curing stage to drive the condensation reaction towards completion and promote the formation of covalent bonds with a substrate. gelest.com
| Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Low pH (e.g., 2-4) | Fast | Slow | Predominantly stable silanols, linear or less-branched polymers researchgate.net |
| Neutral pH (e.g., 7) | Slow | Slow | Very slow overall reaction |
| High pH (e.g., 9-10) | Fast | Very Fast | Densely cross-linked, particulate networks researchgate.net |
| Increased Temperature | Accelerated | Accelerated | Faster formation of a cured network gelest.com |
Applications of Tetrakis Cyclononyloxy Silane in Advanced Materials Science
Role as a Precursor in Sol-Gel Chemistry and Related Processing
The sol-gel process is a versatile method for creating solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. Alkoxysilanes are common precursors in this process.
Fabrication of Siloxane Polymers and Networks
In theory, Tetrakis(cyclononyloxy)silane could serve as a precursor for siloxane polymers. The hydrolysis and subsequent condensation of its Si-O-C bonds would lead to the formation of a three-dimensional Si-O-Si network. The large, bulky cyclononyl groups would be expected to significantly influence the properties of the resulting polymer, potentially leading to materials with high flexibility and specific steric properties. However, no studies detailing this process or the properties of the resulting polymers for this compound have been found.
Synthesis of Silica-Based Hybrid Materials
Organic-inorganic hybrid materials combine the properties of both components. mdpi.com In this context, this compound could theoretically be co-condensed with other precursors, such as tetraethoxysilane (TEOS), to create hybrid materials. mdpi.com The cyclononyl groups would introduce organic character into the inorganic silica (B1680970) network. This could potentially enhance properties like hydrophobicity and compatibility with organic polymers. Research on similar systems using different alkoxysilanes exists, but specific data for this compound is absent. mdpi.comrsc.org
Integration into Composite Materials and Nanocomposites
Silanes are frequently used as coupling agents in composite materials to improve the adhesion between inorganic fillers (like glass fibers or silica nanoparticles) and organic polymer matrices. specialchem.comresearchgate.net The dual reactivity of organofunctional silanes allows them to bond with both the filler and the matrix. specialchem.comresearchgate.net While this compound does not have a distinct organofunctional group for direct reaction with a polymer matrix, its bulky organic moieties could theoretically enhance compatibility through physical interactions. There is, however, no published research to support or detail this application for this specific compound.
Engineering of Surface Modification and Functionalization
Silanes are widely employed for surface modification, altering properties such as wettability, adhesion, and corrosion resistance. evonik.comdakenchem.com The process typically involves the reaction of the silane's hydrolyzable groups with hydroxyl groups on a substrate's surface, forming a stable siloxane bond. evonik.com The organic part of the silane (B1218182) then imparts the desired functionality to the surface. evonik.com Theoretically, this compound could be used to create hydrophobic surfaces due to its large aliphatic rings. However, no studies demonstrating the use of this compound for surface modification have been identified.
Development of Novel Optical and Electronic Materials
The properties of organosilicon compounds can be tailored for optical and electronic applications. gelest.comscientificlabs.com For instance, the incorporation of specific organic groups can influence the refractive index, dielectric constant, and charge transport properties of materials. researchgate.net While there is research on other tetrakis-substituted silanes for these purposes, such as Tetrakis(4-bromophenyl)silane as a hole transport material, no such investigations have been reported for this compound. scientificlabs.com
Applications in Advanced Separation Technologies and Catalysis Support
The porous nature of materials derived from sol-gel chemistry makes them suitable for applications in separation technologies, such as membranes and chromatography, as well as for catalyst supports. The pore size, surface area, and surface chemistry can be controlled by the choice of precursors. The use of a bulky precursor like this compound could, in principle, lead to materials with unique porous structures. However, the scientific literature lacks any reports on the application of this specific compound in these fields.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
The synthesis of Tetrakis(cyclononyloxy)silane and related bulky alkoxysilanes is a critical area for development, aiming for higher efficiency, milder conditions, and enhanced purity.
Current synthetic strategies for alkoxysilanes typically involve the reaction of silicon tetrachloride with the corresponding alcohol, in this case, cyclononanol (B11936173). However, future research is likely to focus on more sophisticated and sustainable methods.
Promising Synthetic Approaches:
Direct Synthesis from Silica (B1680970): A significant leap would be the direct conversion of silica (SiO₂) to this compound. This approach, which avoids the energy-intensive production of silicon metal and subsequent chlorination, is a cornerstone of green chemistry. cfsilicones.comacs.org Research into base-catalyzed depolymerization of SiO₂ using cyclononanol, potentially with dehydrating agents or in the presence of organic carbonates, could offer a more direct and environmentally friendly route. cfsilicones.comacs.org
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a solvent-free and often lower-temperature alternative. rsc.orgacs.org A one-stage mechanochemical process, involving the ball milling of elemental silicon with cyclononanol in the presence of a catalyst like copper, could provide a highly efficient and green pathway to this compound. rsc.orgacs.orgscispace.com
Catalyst Development: The exploration of novel catalysts for the classic alcoholysis of silicon tetrachloride or for direct synthesis methods is crucial. Research into non-metal catalysts or more efficient and recyclable metal-based catalysts, such as cobalt-based systems, could lead to milder reaction conditions and improved yields. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could streamline its production.
The steric hindrance of the cyclononyl group presents a unique challenge in these synthetic explorations. The reaction kinetics are expected to be slower compared to less bulky alcohols, requiring optimization of catalysts and reaction conditions. nih.gov
Development of Advanced Spectroscopic Probes
A thorough understanding of the structure, dynamics, and reaction pathways of this compound requires the application of advanced spectroscopic techniques. While standard methods like NMR and IR spectroscopy are foundational, more sophisticated probes can offer deeper insights.
Key Spectroscopic and Analytical Techniques for Future Research:
Solid-State ²⁹Si NMR Spectroscopy: For materials derived from this compound, such as silica hybrids or polysiloxanes, solid-state ²⁹Si NMR is indispensable. It provides detailed information about the local silicon environment, including the degree of condensation (i.e., the number of Si-O-Si bonds) and the presence of different siloxane structures (M, D, T, Q units). rsc.org
Advanced Mass Spectrometry: High-resolution mass spectrometry techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can provide highly accurate mass determination of the parent molecule and its fragments. cfmats.comresearchgate.net Tandem mass spectrometry (MS/MS) techniques can be employed to elucidate fragmentation pathways, offering structural insights into the molecule and its reaction intermediates. cfmats.comresearchgate.net
In-situ Monitoring of Sol-Gel Processes: The sol-gel process, involving hydrolysis and condensation of the alkoxide groups, is a primary route to materials from this precursor. mdpi.com Using in-situ spectroscopic methods, such as Raman or IR spectroscopy, allows for real-time monitoring of the reaction kinetics. This is particularly important for a sterically hindered precursor like this compound, as the bulky groups are expected to significantly slow down and alter the sol-gel process compared to smaller alkoxysilanes like TEOS. nih.govosti.gov
X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and the conformation of the cyclononyl rings. This data would be invaluable for validating computational models.
These advanced techniques will be crucial for correlating the unique molecular structure of this compound with its reactivity and the properties of the resulting materials.
Integration with Artificial Intelligence and Machine Learning for Material Discovery
Applications of AI and ML for this compound:
Property Prediction: ML models, such as artificial neural networks (ANN) or random forests, can be trained on large datasets of existing chemical compounds to predict various properties of new molecules like this compound. nih.govnih.gov These properties could include physical characteristics (e.g., boiling point, viscosity), chemical reactivity, and even performance-related attributes like thermal stability or dielectric constant in derived materials. mst.eduresearchgate.netacs.org
Inverse Design: A transformative application of AI is inverse design. Instead of synthesizing a material and then testing its properties, researchers can specify a desired set of properties, and an AI model can predict the molecular structure—or in this case, the optimal formulation of a composite material containing this compound—that would exhibit those properties. temasek.com.sg
Optimizing Synthesis: ML algorithms can be used to optimize synthetic pathways by analyzing the outcomes of previous experiments and suggesting reaction conditions (temperature, catalyst, solvent) that are most likely to maximize yield and purity. nih.gov
High-Throughput Virtual Screening: Before undertaking expensive and time-consuming laboratory synthesis, AI can be used to perform high-throughput virtual screening of materials derived from this compound for specific applications. For example, by combining it with other precursors in a virtual library, AI could identify promising candidates for applications ranging from low-dielectric insulators to hydrophobic coatings.
For these models to be effective, they require large, high-quality datasets for training. acm.org While data on this compound itself is scarce, data from a wide range of other organosilicon compounds can be used to build robust predictive models. nih.gov
Sustainable Chemistry Initiatives in Organosilicon Material Science
The principles of green chemistry are increasingly guiding research in materials science, and the lifecycle of organosilicon compounds is a key area of focus. mdpi.com
Future research on this compound from a sustainability perspective should include:
Greener Synthesis Routes: As mentioned in section 7.1, developing synthetic methods that avoid harsh chemicals (like chlorine), reduce energy consumption, and utilize renewable feedstocks (e.g., deriving cyclononanol from biomass) are paramount. acs.orgmdpi.comresearchgate.net The direct synthesis from silica and mechanochemical methods are prime examples of this initiative. rsc.orgacs.org
Biodegradability by Design: Many organosilicon compounds, particularly silicones, are persistent in the environment. sci-hub.rednih.gov A key research direction is the "design for degradation." For this compound, this involves studying its hydrolysis and subsequent environmental fate. The large organic groups might be susceptible to microbial degradation after hydrolysis from the silicon core. Understanding these pathways could allow for the design of materials that perform their function and then break down into benign substances. sci-hub.rednih.gov
Circular Economy Approaches: Research can focus on creating a circular lifecycle for materials derived from this compound. This could involve developing methods to depolymerize end-of-life materials back to the monomer or other useful chemical intermediates, which can then be used to synthesize new high-value products. acs.org
Use of Green Solvents: Exploring the use of greener solvents, such as alcohols derived from biomass, in the synthesis and processing of this compound aligns with sustainable chemistry principles. acs.org
Cross-Disciplinary Research with Other Scientific Domains
The unique properties anticipated for this compound, stemming from its bulky and flexible organic groups, open up possibilities for collaboration across various scientific fields.
Potential Areas for Cross-Disciplinary Research:
Biomedical Materials: Organosilicon compounds are explored for biomedical applications due to their biocompatibility. researchgate.nethskbrchemical.comontosight.ainih.gov The hydrophobic and bulky nature of the cyclononyl groups could make materials derived from this compound suitable for creating superhydrophobic surfaces for medical devices or as a component in controlled-release drug delivery systems where slow degradation is desired. hskbrchemical.com
Electronics and Photonics: Organosilicon materials are used in electronics as insulators, sealants, and encapsulants. cfsilicones.comcfmats.comxjysilicone.com The low polarity and potentially low dielectric constant of polymers derived from this compound could make them candidates for advanced insulating materials in microelectronics. cfmats.com Furthermore, incorporating this bulky silane (B1218182) into conjugated organosilicon polymers could be explored to tune their optical and electronic properties for applications in organic electronics and photonics. researchgate.net
Advanced Coatings and Composites: The compound can serve as a cross-linking agent or a surface modifier. sinosil.commdpi.com In composites, it could enhance the compatibility between organic polymer matrices and inorganic fillers. As a coating, it could impart significant hydrophobicity and durability, useful for protecting surfaces in harsh environments. cfsilicones.com
Catalysis: Porous silica materials, often prepared via the sol-gel process, are widely used as catalyst supports. The large cyclononyl groups in this compound could act as porogens, creating materials with unique pore structures after calcination. These tailored porous materials could then be investigated as supports for catalytic nanoparticles in various chemical transformations.
By engaging with experts in medicine, electronics, and catalysis, the full potential of this unique organosilicon compound can be explored and realized.
Q & A
Basic: What are the recommended synthetic routes for Tetrakis(cyclononyloxy)silane, and how do reaction conditions influence yield?
Methodological Answer:
this compound can be synthesized via alcoholysis reactions, where cyclononanol reacts with silicon tetrachloride (SiCl₄) under anhydrous conditions. Critical parameters include:
- Temperature: Elevated temperatures (80–120°C) accelerate reaction kinetics but may induce side reactions (e.g., cyclononanol dehydration).
- Solvent Choice: Inert solvents like toluene or hexane minimize hydrolysis of SiCl₄ .
- Stoichiometry: A 4:1 molar ratio of cyclononanol to SiCl₄ is optimal, with excess alcohol improving yield by driving the reaction forward.
Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product from residual siloxane oligomers.
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of cyclononyloxy groups. For ²⁹Si NMR, a chemical shift near −100 ppm indicates tetrahedral Si coordination .
- FTIR: Peaks at ~1050–1100 cm⁻¹ (Si–O–C stretching) and ~2850–2960 cm⁻¹ (C–H stretching in cycloalkyl groups) validate functional groups .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular weight and detects impurities like partially substituted silanes (e.g., tris(cyclononyloxy)chlorosilane) .
Basic: What are the stability considerations for this compound during storage and handling?
Methodological Answer:
- Moisture Sensitivity: Hydrolysis of Si–O bonds occurs rapidly in humid environments. Store under inert gas (N₂/Ar) with molecular sieves .
- Thermal Stability: Decomposition above 150°C generates siloxanes and cyclic ethers. Differential scanning calorimetry (DSC) can identify safe temperature thresholds .
- Light Sensitivity: UV exposure may degrade cycloalkyl groups; use amber glassware for long-term storage .
Advanced: How does this compound behave in hydrosilylation reactions, and what mechanistic insights exist?
Methodological Answer:
In hydrosilylation, the Si–H bond (if present) adds across unsaturated substrates (e.g., alkenes). For cyclononyloxy-substituted silanes:
- Catalyst Selection: Pt-based catalysts (e.g., Karstedt’s catalyst) outperform Rh or Ni due to higher selectivity for β-addition .
- Steric Effects: Bulky cyclononyloxy groups slow reaction kinetics compared to smaller alkoxy substituents (e.g., methoxy). Kinetic studies using in-situ IR spectroscopy reveal a 20–30% rate reduction .
- Side Reactions: Competing dehydrogenative coupling can occur at >100°C, forming Si–Si bonds. Gas chromatography (GC) monitors volatile byproducts (e.g., H₂) .
Advanced: What role does this compound play in crosslinking polysiloxanes, and how does chain length affect network formation?
Methodological Answer:
As a crosslinker in polysiloxanes:
- Reactivity with PDMS: The Lewis acid-catalyzed Piers-Rubinsztajn reaction forms Si–O–Si bridges between α,ω-hydride-terminated PDMS chains. Gel permeation chromatography (GPC) shows increased molecular weight post-crosslinking .
- Network Density: Longer cycloalkyl chains reduce crosslink density, lowering storage modulus (G’) by ~40% compared to shorter alkoxy analogs (e.g., tetraethoxysilane) .
- Swelling Studies: Solvent uptake (e.g., in toluene) correlates with crosslinker flexibility; bulky groups limit solvent penetration .
Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- DFT Calculations: Density functional theory models (e.g., B3LYP/6-311G**) predict activation barriers for hydrolysis or substitution reactions. For example, cyclononyloxy groups exhibit higher steric hindrance than linear alkoxy groups, increasing Eₐ by ~15 kcal/mol .
- Molecular Dynamics (MD): Simulations of silane-PDMS interfaces reveal preferential orientation of cycloalkyl groups toward hydrophobic domains, impacting adhesion properties .
- Solvent Effects: COSMO-RS models quantify solvation free energy, aiding solvent selection for synthesis .
Advanced: How do structural analogs (e.g., Tetrakis(dimethylsiloxy)silane) compare in terms of thermal and chemical stability?
Methodological Answer:
- Thermal Stability: Cyclononyloxy substituents increase thermal decomposition onset by ~50°C compared to dimethylsiloxy groups, due to steric protection of Si–O bonds .
- Hydrolytic Stability: Cycloalkyl groups reduce hydrolysis rates by 3-fold versus linear alkoxy analogs (e.g., tetraethoxysilane), as shown by pseudo-first-order kinetics in aqueous THF .
- Oxidative Resistance: Cyclononyloxy silanes exhibit slower oxidation (e.g., by O₂) due to reduced radical formation at tertiary carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
